![molecular formula C20H18N2O4S2 B2942990 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide CAS No. 476663-50-0](/img/structure/B2942990.png)
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide
Beschreibung
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group at position 2 and a 4-ethoxyphenylmethylidene substituent at position 3. The Z-configuration of the benzylidene moiety is critical for its bioactivity, as it enhances conjugation and stabilizes molecular interactions.
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-2-26-14-9-7-13(8-10-14)11-17-19(25)22(20(27)28-17)12-18(24)21-15-5-3-4-6-16(15)23/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENXMUBBMZAJIU-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide (CAS No. 313530-07-3) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to synthesize current knowledge regarding its biological activity based on recent studies and findings.
The molecular formula of this compound is , with a molecular weight of approximately 323.39 g/mol. The structure features a thiazolidinone core, which is known for various pharmacological properties.
Antifungal Activity
Research indicates that derivatives of thiazolidinones, including the compound , exhibit antifungal properties. A study focused on rhodanineacetic acid derivatives found that some compounds demonstrated significant inhibitory effects against various Candida species, such as Candida tropicalis and Candida krusei . While specific data on the compound's antifungal activity is limited, its structural similarities to other active derivatives suggest potential efficacy.
Anticancer Potential
Thiazolidinone derivatives have been explored for their anticancer properties. A study highlighted the ability of certain thiazolidinones to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . The presence of the ethoxyphenyl group in this compound may enhance its interaction with biological targets, potentially leading to increased anticancer activity.
Case Studies and Research Findings
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Table of Biological Activities
Activity Type | Compound | Target Organism/Cell Line | IC50/Effectiveness |
---|---|---|---|
Antifungal | Thiazolidinone Derivative | Candida tropicalis | Not specified |
Anticancer | Thiazolidinone Derivative | Various Cancer Cell Lines | Significant Cytotoxicity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
The benzylidene moiety at position 5 is a key pharmacophore. Modifications here significantly alter electronic properties and bioactivity:
- 2-Methoxybenzylidene (): The ortho-methoxy group introduces steric hindrance, reducing planarity and possibly diminishing binding affinity compared to the para-substituted ethoxy variant .
- 2-Hydroxybenzylidene (): The hydroxyl group enables stronger hydrogen bonding but may reduce metabolic stability due to susceptibility to glucuronidation .
Table 1: Impact of Benzylidene Substituents
Modifications to the Acetamide Group
The N-arylacetamide moiety influences solubility and target selectivity:
Table 2: Acetamide Substituent Effects
Core Modifications in Thiazolidinone Derivatives
- 2-Sulfanylidene vs. 2,4-Dioxo (): The sulfanylidene group in the target compound enhances thiol-mediated reactivity, whereas dioxo derivatives (e.g., 2,4-dioxothiazolidin-ylidene) exhibit stronger electron-withdrawing effects, improving insulin sensitization in antidiabetic applications .
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via a condensation reaction between a thiosemicarbazide derivative and chloroacetic acid in a dimethylformamide (DMF)/acetic acid solvent system. Sodium acetate acts as a base, and the reaction is refluxed with an aldehyde (e.g., 4-ethoxybenzaldehyde). Progress is monitored via thin-layer chromatography (TLC), followed by recrystallization from DMF-ethanol mixtures to isolate the product .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the presence of the ethoxyphenyl, hydroxyphenyl, and thiazolidinone moieties.
- IR spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
- Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray crystallography : For definitive structural confirmation using programs like SHELXL .
Q. How can the Z-configuration of the exocyclic double bond be confirmed?
The Z-configuration is determined via NOESY NMR to detect spatial proximity between the exocyclic double bond substituents or through single-crystal X-ray diffraction , which provides unambiguous evidence of stereochemistry .
Q. What are the key steps in X-ray crystallographic analysis?
- Grow single crystals using slow evaporation or diffusion methods.
- Collect diffraction data (e.g., using a Bruker D8 Venture diffractometer).
- Solve the structure with SHELXS and refine it using SHELXL.
- Visualize the final structure with WinGX or ORTEP-3 .
Advanced Questions
Q. How can computational methods predict the compound’s biological targets?
Molecular docking (e.g., GOLD software) identifies potential binding pockets in target proteins (e.g., enzymes). Follow-up molecular dynamics (MD) simulations (e.g., GROMACS 2021.4) assess binding stability over time. Use the CHARMM-GUI server to prepare the simulation system .
Q. How to resolve contradictions between experimental and computational data on molecular geometry?
Cross-validate results using:
Q. What strategies optimize reaction yield during synthesis?
Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature, catalyst loading). Use statistical models (e.g., response surface methodology) to identify optimal conditions. For example, demonstrates DoE for flow-chemistry optimization .
Q. How to assess the compound’s stability under various conditions?
Conduct accelerated stability studies :
- Expose the compound to varying pH (1–13), temperatures (4–60°C), and light.
- Monitor degradation via HPLC and characterize byproducts with LC-MS.
- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Q. What in vitro models evaluate pharmacokinetic properties?
Q. How to address discrepancies in biological activity across studies?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.